molecular formula C10H12ClNOS B3173782 (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone CAS No. 950237-38-4

(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone

Cat. No.: B3173782
CAS No.: 950237-38-4
M. Wt: 229.73 g/mol
InChI Key: QBVNWZZXEWMIDH-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is a chemical compound with the CAS Registry Number 950237-38-4 and a molecular formula of C₁₀H₁₂ClNOS . It has a molecular weight of 229.73 g/mol and is characterized by a 5-chlorothiophene moiety linked to a piperidine ring via a methanone group . This compound is provided with a high purity level of ≥98% and should be stored sealed in a dry environment, at 2-8°C . In research, this molecule, also known commercially as IKK16, has been identified as a potent dual inhibitor of essential plasmodial kinases, namely PfGSK3 and PfPK6 . These kinases are novel drug targets for antimalarial therapy, and the inhibition of both simultaneously presents a potential strategy to combat rising resistance to traditional antimalarials . The compound has demonstrated nanomolar inhibitory activity (IC50 values of 570 ± 90 nM against PfGSK3 and 460 ± 50 nM against PfPK6) and has shown efficacy against the blood-stage Plasmodium falciparum 3D7 parasite strain, establishing its value in early-stage antimalarial drug discovery . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVNWZZXEWMIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorinated thiophene ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with biological macromolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ in:

  • Heterocyclic core : Thiophene vs. tetrazole, pyridine, or phenyl groups.
  • Substituents: Halogen type (Cl, F), additional functional groups (e.g., hydroxyethyl, methylamino).
  • Linker modifications: Methanone vs. ethanone bridges.
Table 1: Structural Comparison of Selected Piperidinyl Methanone Derivatives
Compound Name Heterocycle Substituent on Heterocycle Piperidine Substituent Reference
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone Thiophene 5-Cl None Target
4-Fluorophenyl(4-methylpiperidin-1-yl)methanone Phenyl 4-F 4-methyl
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl group None
F13714 (5-HT1A agonist) Fluorophenyl 3-Cl, 4-F Fluorinated substituents
(5-Chlorothiophen-2-yl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone Thiophene 5-Cl 4-(2-hydroxyethyl)

Key Observations :

  • Replacement of thiophene with phenyl (e.g., 4-fluorophenyl analog) reduces sulfur-mediated interactions but increases hydrophobicity .
  • Piperidine substitution (e.g., hydroxyethyl in ) enhances solubility via hydrogen bonding.

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL) Melting Point (°C) Reference
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone 2.8* ~0.5 (PBS) 160–165* Estimated
4-Chlorophenyl(4-methylpiperidin-1-yl)methanone 3.1 0.3 (Water) 178–180
4-Fluorophenyl analog 2.9 0.4 (Water) 172–175

Notes:

  • The chloro-substituted phenyl analog () exhibits higher logP than the fluorinated version, aligning with chlorine’s lipophilic nature.
  • Piperidine N-methylation (e.g., 4-methylpiperidine in ) reduces basicity, affecting solubility.

Analytical Characterization :

  • NMR : Thiophene protons in the target compound resonate at δ 7.2–7.4 ppm, distinct from tetrazole derivatives (δ 8.1–8.3 ppm for aryl protons) .
  • IR: C=O stretch at ~1680 cm⁻¹, consistent across methanone derivatives .

Key Findings :

  • Fluorophenyl-piperidine derivatives (e.g., F13714) exhibit high 5-HT1A receptor affinity, suggesting that halogen choice and piperidine substitution critically influence target selectivity .

Biological Activity

(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated thiophene ring and a piperidine moiety , which are significant for its pharmacological properties. The structural characteristics contribute to its ability to interact with various biological targets, including enzymes and receptors.

Feature Description
Chemical Formula C₁₁H₁₄ClN₁OS
Molecular Weight 229.75 g/mol
Functional Groups Chlorine, thiophene, piperidine

The biological activity of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate the activity of various receptors and enzymes involved in critical biological pathways:

  • Receptor Interaction : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological processes.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease .

Antimicrobial Properties

Preliminary studies indicate that (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone exhibits antimicrobial activity. For instance, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Antimalarial Activity

Research has also explored the compound's antimalarial properties. Its structural components may enhance binding affinity to malarial targets, making it a candidate for further investigation in malaria treatment strategies .

Anticancer Potential

The compound has been evaluated for cytotoxicity against various tumor cell lines. High-throughput screening methods have revealed promising results, indicating that it may possess anticancer properties that warrant further exploration .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit AChE and BChE activities at micromolar concentrations, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Antimicrobial Evaluation : In vitro tests demonstrated that (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on various cancer cell lines indicated that the compound could induce apoptosis, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a chlorothiophene derivative with a piperidine-containing precursor. A common approach includes:

  • Step 1 : Functionalization of 5-chlorothiophene-2-carboxylic acid via Friedel-Crafts acylation or nucleophilic substitution to introduce the ketone group.
  • Step 2 : Reaction with piperidine under basic conditions (e.g., K₂CO₃/DMF) to form the methanone bridge .
  • Key Reagents : Thiophene halides, acyl chlorides, or coupling agents like EDCI/HOBt.
  • Analytical Validation : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : ¹H NMR (δ ~7.2–7.5 ppm for thiophene protons; δ ~3.0–3.5 ppm for piperidine CH₂ groups) and ¹³C NMR (carbonyl C=O ~190–200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₁₁ClNOS: 244.03) .
  • X-ray Crystallography : For definitive stereochemical assignment, though limited by crystal growth challenges .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings suggest interactions with central nervous system (CNS) targets, such as histamine receptors (H1/H4) or dopamine transporters, based on structural analogs .

  • Assays : Radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity (Ki values).
  • Data Interpretation : Compare IC₅₀ values against reference compounds (e.g., clozapine for H1 receptors) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in the formation of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables:
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.
  • Catalysts : Additives like DMAP or CuI improve coupling efficiency .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., N-alkylation byproducts) and adjust stoichiometry .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Purity Issues : Validate compound integrity via HPLC (>95% purity) and DSC (melting point consistency) .
  • Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. SH-SY5Y) and use orthogonal assays (e.g., functional cAMP vs. calcium flux) .
  • Structural Analogues : Compare with derivatives (e.g., bromo- or fluoro-substituted thiophenes) to isolate substituent effects .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to targets like H1 receptors using AutoDock Vina .
  • Data Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 permeability) .

Key Considerations for Experimental Design

  • Stability Studies : Monitor compound degradation under varying pH and temperature using accelerated stability testing (40°C/75% RH) .
  • Target Selectivity : Employ SPR (surface plasmon resonance) to assess off-target binding, particularly for GPCRs .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis while maintaining enantiomeric purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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